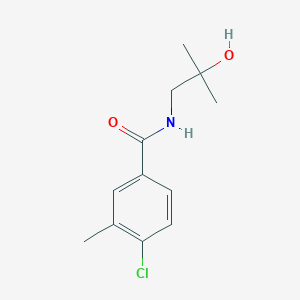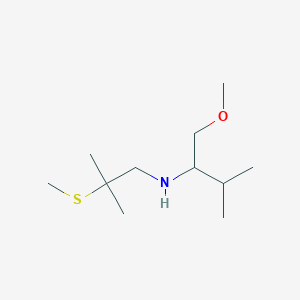![molecular formula C17H18ClFN2O3 B7640060 N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride involves the inhibition of various cellular pathways such as the EGFR pathway and the NMDA receptor pathway. It has been shown to bind to the active site of these receptors, thereby preventing the binding of their respective ligands and inhibiting their downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as the inhibition of cancer cell growth, modulation of neurotransmitter receptor activity, and improvement of cognitive function. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride in lab experiments include its high potency, selectivity, and ability to target specific cellular pathways. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride. These include the development of novel drugs based on its scaffold, the identification of new targets for its inhibition, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, further studies are needed to determine its potential applications in other fields such as immunology and infectious diseases.
Conclusion:
This compound is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations as a research tool and drug candidate.
Synthesis Methods
The synthesis method of N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride involves the reaction of morpholine-2-carboxylic acid with 4-(3-fluorophenoxy)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then treated with hydrochloric acid to obtain the final product in the form of a white crystalline solid.
Scientific Research Applications
N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway. In neuroscience, it has been found to modulate the activity of neurotransmitter receptors such as the N-methyl-D-aspartate (NMDA) receptor, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. In drug discovery, it has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
properties
IUPAC Name |
N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3.ClH/c18-12-2-1-3-15(10-12)23-14-6-4-13(5-7-14)20-17(21)16-11-19-8-9-22-16;/h1-7,10,16,19H,8-9,11H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJMSRXTGFGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-cyclobutylpyrrolidine-1-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7639981.png)

![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)
![3-amino-N-[2-(2-methoxyphenoxy)ethyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7640006.png)
![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)

![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)